molecular formula C9H12O B6263759 rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 40570-95-4

rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No. B6263759
CAS RN: 40570-95-4
M. Wt: 136.2
InChI Key:
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Description

Rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde (hereafter referred to as “rac-BCOA”) is an aldehyde derived from the bicyclic compound bicyclo[2.2.2]oct-5-ene. It is a highly reactive compound with a wide range of applications in organic synthesis, particularly in the production of pharmaceuticals, cosmetics, and other industrial chemicals. In addition to its use in organic synthesis, rac-BCOA has been studied for its potential applications in scientific research, as it has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Rac-BCOA has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of DNA and protein synthesis, and the study of cell signaling pathways. It has also been used to study the effects of drugs on cells and organisms, as well as to study the structure and function of proteins. In addition, rac-BCOA has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity.

Mechanism of Action

Rac-BCOA is a highly reactive compound, and its mechanism of action is believed to involve the formation of aldehyde intermediates. These intermediates are thought to react with nucleophiles, such as amines, thiols, and carboxylic acids, to form covalent bonds. These covalent bonds are believed to play a role in the biochemical and physiological effects of rac-BCOA.
Biochemical and Physiological Effects
Rac-BCOA has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in DNA and protein synthesis, as well as to inhibit the activity of enzymes involved in cell signaling pathways. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of fatty acids. Furthermore, rac-BCOA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Rac-BCOA has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. In addition, it is relatively inexpensive and widely available. However, it is important to note that rac-BCOA is a highly toxic compound, and should be handled with care. Furthermore, it is important to note that it is highly flammable and should be stored in a cool, dry place.

Future Directions

Given the potential of rac-BCOA, there are a number of potential future directions for research. One potential direction is to further explore its potential applications in the study of enzymes and cell signaling pathways. Additionally, further research could be conducted to explore its potential applications in the study of drug metabolism and the development of new drugs. Finally, further research could be conducted to explore its potential applications in the development of new cosmetics and industrial chemicals.

Synthesis Methods

Rac-BCOA can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Ullmann reaction. In the Suzuki coupling reaction, rac-BCOA is synthesized from the reaction of a palladium catalyst, an organoboron compound, and an aryl halide. In the Stille coupling reaction, rac-BCOA is synthesized from the reaction of a tin-based catalyst, an organostannane compound, and an aryl halide. Finally, in the Ullmann reaction, rac-BCOA is synthesized from the reaction of a copper-based catalyst, an organocopper compound, and an aryl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclo[2.2.2]octane ring system, followed by oxidation of the alcohol to the aldehyde.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of sodium borohydride to form the bicyclo[2.2.2]oct-5-ene-2-methanol.", "Step 2: The alcohol is oxidized to the aldehyde using sodium hydroxide and hydrogen peroxide.", "Step 3: The aldehyde is purified by distillation using hydrochloric acid as a catalyst.", "Step 4: The purified aldehyde is dissolved in methanol and treated with sodium borohydride to reduce any remaining aldehyde to the corresponding alcohol.", "Step 5: The alcohol is then oxidized back to the aldehyde using sodium hydroxide and hydrogen peroxide.", "Step 6: The aldehyde is purified by distillation using hydrochloric acid as a catalyst.", "Step 7: The final product, rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, is obtained by recrystallization from a mixture of acetone and diethyl ether, followed by washing with hexane." ] }

CAS RN

40570-95-4

Product Name

rac-(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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